molecular formula C9H11BrOZn B6303015 4-N-Propoxyphenylzinc bromide, 0.50 M in THF CAS No. 869683-39-6

4-N-Propoxyphenylzinc bromide, 0.50 M in THF

Cat. No. B6303015
CAS RN: 869683-39-6
M. Wt: 280.5 g/mol
InChI Key: VLYAPYFYARYXLU-UHFFFAOYSA-M
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Description

4-N-Propoxyphenylzinc bromide, 0.50 M in THF (4-N-PPB) is a reagent used in a variety of organic synthesis reactions. It is a versatile reagent that can be used in a variety of reactions, including alkylation, acylation, and halogenation. 4-N-PPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

4-N-Propoxyphenylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and other chemicals. It is also used in drug discovery to synthesize new compounds for potential therapeutic use. In biochemistry, this compound is used in the synthesis of peptides and proteins.

Mechanism of Action

4-N-Propoxyphenylzinc bromide, 0.50 M in THF acts as a Lewis acid and reacts with Lewis bases to form a complex. The complex is then used to catalyze a variety of organic reactions, such as alkylation, acylation, and halogenation.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is used as a reagent in organic synthesis and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

4-N-Propoxyphenylzinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to use, and it can be used in a variety of reactions. It is also easy to purify, and it can be stored for long periods of time without degradation. However, this compound is sensitive to moisture, which can limit its use in certain experiments.

Future Directions

The use of 4-N-Propoxyphenylzinc bromide, 0.50 M in THF in organic synthesis is likely to continue to increase due to its versatility and low cost. It is also likely to be used more in drug discovery and biochemistry as its applications in these areas grow. Additionally, research into the use of this compound in other areas, such as materials science and catalysis, is likely to increase in the future. Finally, research into the use of this compound in combination with other reagents is likely to continue to expand, as this could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

4-N-Propoxyphenylzinc bromide, 0.50 M in THF is synthesized by treating a solution of zinc bromide with 4-N-propoxyphenyl bromide in the presence of tetrahydrofuran (THF). The reaction is carried out at room temperature and the resulting product is a white solid. The product can be purified by recrystallization from a mixture of THF and ethanol.

properties

IUPAC Name

bromozinc(1+);propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYAPYFYARYXLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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